molecular formula C20H24FNO3 B11510930 6,7-Diethoxy-1-(4-fluoro-3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline

6,7-Diethoxy-1-(4-fluoro-3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11510930
M. Wt: 345.4 g/mol
InChI Key: FXVLVWKINHGWJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Diethoxy-1-(4-fluoro-3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the tetrahydroisoquinoline family. This class of compounds is known for its diverse biological activities and potential therapeutic applications. The presence of ethoxy, fluoro, and methoxy groups in its structure suggests that it may exhibit unique chemical and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Diethoxy-1-(4-fluoro-3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline core.

    Introduction of Substituents: The ethoxy, fluoro, and methoxy groups are introduced through various substitution reactions. For example, ethylation can be performed using ethyl iodide in the presence of a base, while fluorination and methoxylation can be achieved using appropriate fluorinating and methoxylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline core, leading to the formation of isoquinoline derivatives.

    Reduction: Reduction reactions can be used to modify the aromatic ring or the tetrahydroisoquinoline core.

    Substitution: The ethoxy, fluoro, and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like sodium hydride for deprotonation and alkyl halides for alkylation are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline derivatives, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Its biological activity can be studied to understand its effects on various biological systems, including its potential as a therapeutic agent.

    Medicine: The compound may have potential as a drug candidate for the treatment of neurological disorders, given the known activities of tetrahydroisoquinoline derivatives.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6,7-Diethoxy-1-(4-fluoro-3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline is likely to involve interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and methoxy groups may enhance its binding affinity and selectivity for these targets. The compound may modulate signaling pathways involved in neurotransmission, inflammation, or other biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethoxy-1-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline
  • 6,7-Diethoxy-1-(3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
  • 6,7-Diethoxy-1-(4-chloro-3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline

Uniqueness

Compared to similar compounds, 6,7-Diethoxy-1-(4-fluoro-3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline is unique due to the specific combination of ethoxy, fluoro, and methoxy groups. This unique structure may confer distinct chemical and biological properties, such as enhanced stability, solubility, or biological activity.

Properties

Molecular Formula

C20H24FNO3

Molecular Weight

345.4 g/mol

IUPAC Name

6,7-diethoxy-1-(4-fluoro-3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C20H24FNO3/c1-4-24-18-10-13-8-9-22-20(15(13)12-19(18)25-5-2)14-6-7-16(21)17(11-14)23-3/h6-7,10-12,20,22H,4-5,8-9H2,1-3H3

InChI Key

FXVLVWKINHGWJV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(NCCC2=C1)C3=CC(=C(C=C3)F)OC)OCC

Origin of Product

United States

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